Dual Benzothiazole Architecture vs. Mono-Benzothiazole Piperazine Precursor – Structural Complexity and Predicted Pharmacophore Expansion
CAS 863001-38-1 contains two benzothiazole rings linked via a piperazine bridge, representing a C20H20N4OS2 scaffold with molecular weight 396.53 g/mol. The closest mono-benzothiazole precursor, 4-methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole (CAS 1204296-73-0; C13H17N3OS; MW 263.36 g/mol), lacks the second benzothiazole ring and has a free piperazine NH group . The molecular weight increase of 133.17 g/mol (50.6% larger) reflects the addition of the terminal benzothiazole moiety, which is expected to contribute additional π-π stacking interactions, hydrogen bond acceptor capacity (two additional N and S atoms), and increased lipophilicity. In published benzothiazole-piperazine series, increasing molecular complexity through N-substitution has been correlated with enhanced cytotoxic activity—aroyl-substituted compounds (1h, 1j) demonstrated the most potent GI50 profiles across multiple cancer cell lines [1].
| Evidence Dimension | Molecular weight and structural complexity (pharmacophore element count) |
|---|---|
| Target Compound Data | MW 396.53 g/mol; 2 benzothiazole rings; 4 heteroatom-containing rings |
| Comparator Or Baseline | CAS 1204296-73-0: MW 263.36 g/mol; 1 benzothiazole ring; free piperazine NH |
| Quantified Difference | MW increase of 133.17 g/mol (50.6%); second benzothiazole adds 2 heteroaromatic N, 1 S, and 5 sp² carbon atoms |
| Conditions | Calculated from molecular formula data; structural comparison based on chemical identity |
Why This Matters
For procurement decisions in medicinal chemistry campaigns, the dual-benzothiazole architecture provides a distinct pharmacophore topology not achievable with mono-benzothiazole precursors, potentially enabling unique target engagement profiles that cannot be replicated by simpler analogs.
- [1] Gurdal EE, Buclulgan E, Durmaz I, Cetin-Atalay R, Yarim M. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. Anticancer Agents Med Chem. 2015;15(3):382-389. PMID: 25511511. View Source
